molecular formula C21H16ClN3O2S2 B3403008 4-(3-ethylphenyl)-7-fluoro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide CAS No. 1105199-99-2

4-(3-ethylphenyl)-7-fluoro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide

Cat. No. B3403008
CAS RN: 1105199-99-2
M. Wt: 442.0
InChI Key: QHMTZERVLMJPMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-ethylphenyl)-7-fluoro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide is a compound that belongs to the class of benzothiazine derivatives. This compound has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4-(3-ethylphenyl)-7-fluoro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide is not fully understood. However, it has been proposed that this compound exerts its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been suggested that this compound may exert its anti-inflammatory and analgesic effects by modulating the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells. This compound has also been found to inhibit the migration and invasion of cancer cells. In addition, this compound has been shown to reduce the production of pro-inflammatory cytokines and prostaglandins, thereby exhibiting anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(3-ethylphenyl)-7-fluoro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide in lab experiments include its potent antitumor activity, anti-inflammatory and analgesic properties, and potential as an antidepressant and anxiolytic agent. However, the limitations of using this compound include its relatively low solubility in water and its potential toxicity.

Future Directions

There are several future directions for research on 4-(3-ethylphenyl)-7-fluoro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide. One direction is to investigate the potential of this compound as a chemotherapeutic agent for the treatment of various types of cancer. Another direction is to explore the mechanism of action of this compound in more detail. Additionally, further studies are needed to assess the safety and toxicity of this compound in vivo. Finally, the potential of this compound as an antidepressant and anxiolytic agent should be further investigated.

Scientific Research Applications

The potential therapeutic applications of 4-(3-ethylphenyl)-7-fluoro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide have been investigated in various scientific studies. This compound has been reported to exhibit antitumor activity against various cancer cell lines. It has also been found to possess anti-inflammatory and analgesic properties. Moreover, this compound has been shown to have potential as an antidepressant and anxiolytic agent.

properties

IUPAC Name

N-(3-chlorophenyl)-2-(3-methyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O2S2/c1-25-20(27)19-16(11-17(29-19)13-6-3-2-4-7-13)24-21(25)28-12-18(26)23-15-9-5-8-14(22)10-15/h2-11H,12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHMTZERVLMJPMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-ethylphenyl)-7-fluoro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide
Reactant of Route 2
Reactant of Route 2
4-(3-ethylphenyl)-7-fluoro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide
Reactant of Route 3
Reactant of Route 3
4-(3-ethylphenyl)-7-fluoro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide
Reactant of Route 4
Reactant of Route 4
4-(3-ethylphenyl)-7-fluoro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide
Reactant of Route 5
4-(3-ethylphenyl)-7-fluoro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide
Reactant of Route 6
Reactant of Route 6
4-(3-ethylphenyl)-7-fluoro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.